molecular formula C7H7F2NO2S B2617511 Ethyl 2,2-difluoro-2-(thiazol-2-yl)acetate CAS No. 311797-29-2

Ethyl 2,2-difluoro-2-(thiazol-2-yl)acetate

Cat. No. B2617511
CAS RN: 311797-29-2
M. Wt: 207.19
InChI Key: ZNVCWBDWIAQUGA-UHFFFAOYSA-N
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Description

  • InChI Code : 1S/C7H7F2NO2S/c1-2-12-6(11)7(8,9)5-10-3-4-13-5/h3-4H,2H2,1H3 .

Scientific Research Applications

Synthesis and Pharmacological Studies

Ethyl 2,2-difluoro-2-(thiazol-2-yl)acetate and its derivatives have been extensively studied in the field of synthetic chemistry and pharmacology. For instance, a series of ethyl 2-[aryl(thiazol-2-yl)amino]acetates were synthesized from N-arylthiazole-2-amines, showing significant inhibition activities towards α-glucosidase and β-glucosidase enzymes (Babar et al., 2017). Similarly, the molecular structure, docking, and electronic properties of a novel ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate were studied, highlighting the compound's thermal stability and charge transfer capabilities (El Foujji et al., 2020).

Oxidation and Degradation Pathways

Research has also focused on the oxidative degradation of ethyl 2,2-difluoro-2-(thiazol-2-yl)acetate derivatives. One study described the spontaneous aerobic oxidation of ethyl 2-phenyl-2-(thiazol-2-yl)acetate, a reaction relevant for understanding the degradation pathways of these compounds in biological systems (Mallia et al., 2015).

Biological and Antimicrobial Activities

Ethyl 2,2-difluoro-2-(thiazol-2-yl)acetate derivatives have been evaluated for various biological activities. For example, a study synthesized and screened ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates for anti-inflammatory, analgesic, and antioxidant activities, demonstrating significant pharmacological potential (Attimarad et al., 2017). Additionally, thiazole derivatives containing antipyrine moieties were synthesized and evaluated for their antiamoebic activity and cytotoxicity, showcasing their potential as amoebicidal agents (Shirai et al., 2013).

properties

IUPAC Name

ethyl 2,2-difluoro-2-(1,3-thiazol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c1-2-12-6(11)7(8,9)5-10-3-4-13-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVCWBDWIAQUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC=CS1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-difluoro-2-(1,3-thiazol-2-yl)acetate

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